(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone
Description
This compound features a bicyclic benzo[d]imidazo[1,2-a]imidazole core linked via a methanone group to a 4-((4-methylthiazol-2-yl)methoxy)phenyl substituent. Such hybrid structures are often explored for their pharmacological properties, including kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-13-28-19(22-14)12-27-16-8-6-15(7-9-16)20(26)25-11-10-24-18-5-3-2-4-17(18)23-21(24)25/h2-9,13H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFFGDIZLPWBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN4C3=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone , also referred to by its IUPAC name, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19N3OS
- Molecular Weight : 337.44 g/mol
- CAS Number : 1203320-93-7
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing potential applications in treating several conditions:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-15 (colon carcinoma) and A431 (epidermoid carcinoma) .
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antimicrobial Properties
The compound has shown promising results against multiple microbial strains:
- Antifungal Activity : It was effective against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 16–32 µg/mL .
- Antibacterial Activity : The compound exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound acts as a selective inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
- Signal Transduction Modulation : It alters key signaling pathways associated with cell survival and apoptosis .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It is distributed widely in tissues due to its lipophilic nature.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, producing several active metabolites.
- Excretion : Primarily excreted via renal pathways .
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activities:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzimidazole and imidazole frameworks exhibit significant anticancer properties. Studies have shown that derivatives of benzimidazole can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, the incorporation of thiazole moieties has been linked to enhanced anticancer activity by affecting key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has demonstrated potential as an antimicrobial agent. The thiazole group is known for its efficacy against various pathogens, including bacteria and fungi. Investigations into its antibacterial activity have shown promising results against strains such as Staphylococcus aureus and Escherichia coli. The structure-function relationship of the compound suggests that modifications to the thiazole or benzimidazole portions may enhance its antimicrobial efficacy.
Neuroprotective Effects
Emerging studies suggest neuroprotective properties associated with compounds containing benzimidazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. The specific mechanisms are still under investigation but may involve the inhibition of neuroinflammatory pathways.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that typically include the formation of C–N bonds through reactions involving aromatic aldehydes and diamines under mild conditions. Variations in synthesis can lead to derivatives with enhanced biological activities.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Compound A: (2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 67139-11-1) Key Differences: Replaces the thiazole-methoxy phenyl group with a trimethoxyphenyl moiety. Molecular Weight: 303.31 g/mol (vs. ~395 g/mol for the target compound) .
- Compound B: Methanone, (4-methyl-1,2,3-thiadiazol-5-yl)(1-phenyl-1H-imidazol-2-yl)- (CAS 62366-50-1) Key Differences: Substitutes the benzoimidazoimidazole core with a simpler imidazole-thiadiazole scaffold. The absence of the fused bicyclic system reduces conformational rigidity .
Substituent Variations in Benzimidazole Derivatives
Compound C : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (e.g., 4a-f)
- Compound D: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Key Differences: Features a triazole-thiazole-acetamide chain instead of the methanone linkage. The bromophenyl group may improve halogen bonding but increases molecular weight (MW ≈ 550 g/mol) .
Physicochemical and Spectral Data Comparison
Q & A
Q. What synthetic strategies are most effective for constructing the benzimidazo-imidazole and thiazole-methoxy-phenyl moieties in this compound?
The compound’s core structure requires multi-step synthesis. For the benzimidazo-imidazole fragment, condensation reactions between substituted benzaldehydes and imidazole derivatives under reflux with glacial acetic acid or triethylamine are common (e.g., ethanol as solvent, 6–8 hours reaction time) . The thiazole-methoxy-phenyl moiety can be synthesized via nucleophilic substitution, where 4-methylthiazole-2-methanol reacts with a halogenated phenyl intermediate. Microwave-assisted Cu(I)-catalyzed three-component reactions are also efficient for coupling aryl ethers and heterocycles .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare chemical shifts (e.g., aromatic protons at δ 7.6–8.6 ppm, methyl groups at δ 2.3–2.5 ppm) with literature data .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
- Substituent variation : Synthesize analogs with modified thiazole (e.g., 4-ethyl, 4-chloro) or benzimidazo-imidazole substituents (e.g., nitro, methoxy groups) .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial models (e.g., MIC against S. aureus or E. coli) to correlate substituent effects with activity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like histone deacetylases (HDACs) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell line/pathogen strain .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and calculate IC₅₀/EC₅₀ values using nonlinear regression .
- Cross-validate mechanisms : Combine enzymatic assays with transcriptomic profiling (e.g., RNA-seq) to confirm target engagement .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step of the methanone core?
- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with Pd(PPh₃)₄ or CuI in Sonogashira-type couplings .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to improve reactivity .
- Temperature control : Use microwave irradiation (80–120°C) to accelerate reaction kinetics .
Q. How can researchers improve the compound’s solubility for in vitro studies?
- Prodrug synthesis : Introduce phosphate or PEG groups to the methoxy-phenyl moiety .
- Co-solvent systems : Use cyclodextrin complexes or hydrotropic agents (e.g., sodium salicylate) in aqueous buffers .
Advanced Analytical Techniques
Q. What advanced spectroscopic methods resolve ambiguities in stereochemistry or tautomerism?
Q. How can computational methods predict metabolic stability?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify susceptible sites (e.g., thiazole methyl oxidation) .
- CYP450 inhibition assays : Validate predictions with human liver microsomes and LC-MS/MS metabolite profiling .
Data Interpretation and Reproducibility
Q. How should researchers handle batch-to-batch variability in biological activity?
Q. What statistical models are appropriate for multi-parametric SAR analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
